molecular formula C11H11Cl2NO3 B1523054 2-Butanamido-3,5-dichlorobenzoic acid CAS No. 1152599-77-3

2-Butanamido-3,5-dichlorobenzoic acid

Cat. No.: B1523054
CAS No.: 1152599-77-3
M. Wt: 276.11 g/mol
InChI Key: NAELTMHMRVREIG-UHFFFAOYSA-N
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Description

2-Butanamido-3,5-dichlorobenzoic acid is an organic compound with the molecular formula C₁₁H₁₁Cl₂NO₃ and a molecular weight of 276.12 g/mol It is a derivative of benzoic acid, featuring both butanamido and dichloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanamido-3,5-dichlorobenzoic acid typically involves the acylation of 3,5-dichlorobenzoic acid with butanoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the final product. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Anhydrous conditions

    Catalyst/Base: Pyridine or other suitable bases

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactants: 3,5-dichlorobenzoic acid and butanoyl chloride

    Catalysts: Pyridine or other bases

    Reaction Conditions: Controlled temperature and pressure to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-Butanamido-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 3,5-dichlorobenzoic acid and butanamide.

    Oxidation/Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Butanamido-3,5-dichlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-Butanamido-3,5-dichlorobenzoic acid can be compared with other similar compounds, such as:

    3,5-Dichlorobenzoic acid: Lacks the butanamido group, making it less versatile in certain applications.

    2-Butanamido-4,6-dichlorobenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.

    2-Butanamido-3,5-dibromobenzoic acid:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(butanoylamino)-3,5-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c1-2-3-9(15)14-10-7(11(16)17)4-6(12)5-8(10)13/h4-5H,2-3H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAELTMHMRVREIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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